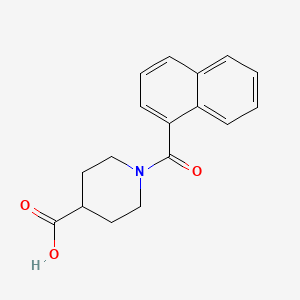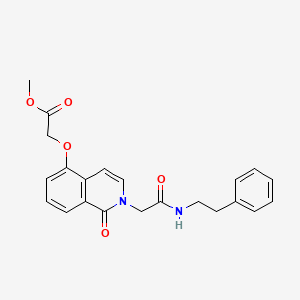![molecular formula C21H29Cl2FN2O2 B2357920 1-(4-Ethylphenoxy)-3-[4-(4-Fluorphenyl)piperazin-1-yl]propan-2-ol Dihydrochlorid CAS No. 1052420-34-4](/img/structure/B2357920.png)
1-(4-Ethylphenoxy)-3-[4-(4-Fluorphenyl)piperazin-1-yl]propan-2-ol Dihydrochlorid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is a complex organic compound known for its versatile applications in various scientific fields. This compound combines a phenoxy group, a piperazine ring, and a fluorinated phenyl ring, making it a significant molecule for research in medicinal chemistry, pharmacology, and chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Chemistry: This compound is studied for its unique structural properties, making it a valuable intermediate for synthesizing novel organic molecules.
Biology: In biological research, 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride is investigated for its potential as a bioactive compound that interacts with specific cellular receptors or enzymes.
Medicine: This molecule has garnered attention for its potential therapeutic applications, particularly in developing new pharmaceuticals targeting neurological and cardiovascular diseases.
Industry: Industrially, it can be used as a precursor for manufacturing advanced materials or as a reagent in chemical processes requiring a specific functional group configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride typically involves several steps:
Preparation of the phenoxy intermediate by reacting ethylphenol with a suitable chlorinating agent to form the chlorinated phenoxy compound.
Formation of the piperazine intermediate by reacting 4-fluoroaniline with a suitable amine group protector and subsequent cyclization.
Coupling of the intermediates via a nucleophilic substitution reaction to form the final product.
Industrial Production Methods: Industrially, the synthesis can be scaled up using batch or continuous flow reactors. Optimization of reaction conditions, such as temperature, pressure, and solvents, is crucial to maximize yield and purity. Catalysts and co-catalysts may be employed to enhance the reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under specific conditions.
Reduction: The phenyl rings may be subjected to hydrogenation to reduce any double bonds.
Substitution: The fluorine atom can be replaced by other halogens or functional groups in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Hydrogen gas (H2) with a palladium catalyst.
Substituting agents: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Major Products:
Oxidation products: Ketones, carboxylic acids.
Reduction products: Hydrogenated aromatic rings.
Substitution products: Fluorine-substituted aromatic derivatives.
Wirkmechanismus
The compound's mechanism of action is closely tied to its ability to bind and modulate specific molecular targets:
It may interact with G-protein coupled receptors (GPCRs) or ion channels, influencing cellular signaling pathways.
The phenoxy and piperazine groups provide a scaffold that facilitates binding to receptor sites, potentially altering their conformation and activity.
Fluorination enhances its ability to interact with hydrophobic pockets within proteins, increasing its efficacy and specificity.
Vergleich Mit ähnlichen Verbindungen
1-(4-ethoxyphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol
1-(4-ethylphenoxy)-3-[4-(4-chlorophenyl)piperazin-1-yl]propan-2-ol
1-(4-ethylphenoxy)-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol
Uniqueness:
The presence of an ethyl group on the phenoxy ring provides distinct steric and electronic effects compared to its analogs.
The fluorinated phenyl ring enhances lipophilicity and can improve the compound's pharmacokinetic properties.
The combination of these features may result in higher selectivity and potency in its biological activity.
There you have it—a comprehensive exploration of the compound 1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol Dihydrochloride. Fascinating stuff, right?
Eigenschaften
IUPAC Name |
1-(4-ethylphenoxy)-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27FN2O2.2ClH/c1-2-17-3-9-21(10-4-17)26-16-20(25)15-23-11-13-24(14-12-23)19-7-5-18(22)6-8-19;;/h3-10,20,25H,2,11-16H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUBHHWYGCBYLCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29Cl2FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2357838.png)


![6-bromospiro[1H-pyrrolo[3,2-b]pyridine-3,4'-oxane]-2-one](/img/structure/B2357841.png)



![3,4,5-trimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2357849.png)
![N-(2,3-dimethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2357850.png)
![Tert-butyl N-[1-[(but-2-ynoylamino)methyl]cyclopentyl]carbamate](/img/structure/B2357851.png)



